2-chloro-N-(1,2-diphenylethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1,2-diphenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-12-16(19)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFGAYHXKQXCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403152 | |
| Record name | 2-chloro-N-(1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39787-95-6 | |
| Record name | 2-chloro-N-(1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Chloroacetamide Chemistry
The chemistry of chloroacetamides dates back to the mid-20th century, with significant developments arising from industrial research into herbicides. cambridge.org The initial exploration of α-chloroacetamides in the early 1950s led to the discovery of their potent pre-emergence herbicidal activity against grasses. cambridge.org This marked a major breakthrough in agricultural chemistry, providing a new tool for weed control in major crops like corn and soybeans. cambridge.org
One of the first commercially successful chloroacetamide herbicides was CDAA (N,N-diallyl-2-chloroacetamide). cambridge.org The synthesis of these compounds typically involves the reaction of an amine with chloroacetyl chloride or the ammonolysis of chloroacetic acid esters. sciencemadness.orgwikipedia.orgresearchgate.net Early production methods faced challenges due to the reactivity of the chlorine atom, which could lead to the formation of byproducts. google.com For instance, the reaction of methyl- or ethyl-chloroacetate with aqueous ammonia (B1221849) could result in contamination with ammonium (B1175870) chloride. google.com A significant improvement was the use of anhydrous ammonia, which minimized byproduct formation and led to higher yields of the desired chloroacetamide. google.com
Over the years, the synthetic methodologies for producing chloroacetamides have evolved. Chloroacetylation of amines using chloroacetyl chloride in a suitable solvent like acetic acid has been a common approach for creating N-substituted derivatives. researchgate.net The versatility of the chloroacetamide scaffold lies in the ease of nucleophilic substitution of the chlorine atom, allowing for the introduction of various functional groups and the synthesis of a wide array of derivatives. researchgate.netresearchgate.net
Significance of N Substituted Acetamides in Chemical Research
N-substituted acetamides, a class to which 2-chloro-N-(1,2-diphenylethyl)acetamide belongs, are of considerable importance in multiple areas of chemical research, particularly in medicinal chemistry and material science. The amide bond is a fundamental linkage in peptides and proteins, and N-acylation is a common strategy for modifying the properties of amines.
N-acyl amides are a diverse class of endogenous signaling molecules involved in numerous physiological processes. wikipedia.org They participate in cell-to-cell communication and have been implicated in inflammation, pain, and metabolic regulation. wikipedia.org This biological relevance has spurred research into synthetic N-acyl amides as potential therapeutic agents. For example, various N-substituted acetamide (B32628) derivatives have been designed and synthesized as inhibitors of enzymes like butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.gov
The synthesis of N-substituted amides can be achieved through several methods, including the reaction of amines with acyl chlorides, anhydrides, or esters. ncert.nic.in The Ritter reaction, which involves the reaction of a nitrile with a carbocation precursor, provides another route to N-substituted amides. tandfonline.com The development of efficient and selective methods for the synthesis of N-substituted amides remains an active area of research. tandfonline.comtandfonline.com
Structural Elucidation and Stereochemical Considerations of 2 Chloro N 1,2 Diphenylethyl Acetamide
Established Synthetic Pathways for Chloroacetamide Derivatives
The formation of the amide bond in chloroacetamides is a cornerstone of organic synthesis. daicelchiral.com The most prevalent and direct method involves the reaction of an amine with a derivative of chloroacetic acid, typically the highly reactive acyl chloride.
The reaction between an amine and an acyl chloride, such as chloroacetyl chloride, is a classic example of nucleophilic acyl substitution. The carbon atom of the carbonyl group in chloroacetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. d-nb.info The synthesis of this compound is achieved by the nucleophilic attack of the primary amine, 1,2-diphenylethylamine (B1359920), on the carbonyl carbon of chloroacetyl chloride. d-nb.info
The mechanism proceeds in two principal stages: addition followed by elimination. Initially, the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. researchgate.net In the subsequent elimination step, the carbon-oxygen double bond is reformed, leading to the expulsion of a chloride ion as the leaving group. nih.gov This reaction is typically vigorous and results in the formation of the N-substituted amide and hydrogen chloride (HCl) as a byproduct. nih.gov To neutralize the acidic HCl, which would otherwise protonate the starting amine and render it non-nucleophilic, a base is generally required. daicelchiral.com
The efficiency of chloroacetamide synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature control. Various bases such as triethylamine (B128534) (TEA), potassium carbonate (K2CO3), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed. daicelchiral.comwikipedia.org
A study on the synthesis of N-aryl chloroacetamides demonstrated that the combination of DBU as a base and tetrahydrofuran (B95107) (THF) as a solvent provided excellent yields (75-95%) at room temperature within 3-6 hours. daicelchiral.comwikipedia.org The use of a non-nucleophilic base like DBU is advantageous as it efficiently scavenges the generated HCl without competing in side reactions. nih.gov Temperature control is also crucial; reactions are often initiated at low temperatures (e.g., 0-5 °C) during the addition of the highly reactive chloroacetyl chloride to manage the exothermic nature of the reaction and prevent the formation of byproducts. daicelchiral.comsigmaaldrich.com
The selection of solvent and base can be optimized to maximize yield and minimize reaction time, as illustrated in the following table based on data for the synthesis of N-phenylacetamide derivatives.
Interactive Table: Optimization of Chloroacetylation Reaction
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DBU | THF | 3 | 95 |
| DBU | Dioxane | 4 | 85 |
| DBU | DCM | 5 | 82 |
| DBU | Acetonitrile (B52724) | 5 | 78 |
| TEA | THF | 6 | 72 |
| DABCO | THF | 6 | 65 |
Furthermore, in substrates containing multiple nucleophilic groups (e.g., hydroxyl and amino groups), achieving chemoselective N-acylation is a critical optimization strategy. The N-acylation of amino alcohols can be selectively achieved over O-acylation by controlling the reaction conditions, such as performing the reaction under neutral, buffered aqueous conditions, which favors the more nucleophilic amine attack. libretexts.org
Stereoselective Synthesis of this compound
The biological and chemical properties of chiral molecules are often dependent on their specific stereoisomeric form. The target compound, this compound, possesses a stereocenter on the ethylamine (B1201723) backbone. Therefore, controlling this chirality is essential for producing enantiomerically pure forms of the compound.
The synthesis of a specific enantiomer of this compound relies on the use of an enantiomerically pure starting material, either (R)- or (S)-1,2-diphenylethylamine. onyxipca.com Since the subsequent acylation with chloroacetyl chloride does not affect the existing stereocenter, the chirality of the final product is directly determined by the chirality of the amine precursor.
Obtaining enantiopure 1,2-diphenylethylamine is typically achieved through chiral resolution of the racemic mixture. researchgate.net This is a well-established process in stereochemistry for separating a racemate into its constituent enantiomers. nih.govlibretexts.org The most common method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. nih.govyale.edu
Examples of common chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. yale.edumdpi.com The reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base to remove the chiral resolving agent. yale.edu This classical resolution method has been successfully used to separate the (S)- and (R)-enantiomers of 1,2-diphenylethylamine (DPEA). researchgate.net
While the chirality of this compound is derived from its amine precursor, the broader field of chloroacetamide synthesis also encompasses methods for the enantioselective creation of chiral centers within the acetamide moiety itself. These methods are relevant for compounds where chirality is introduced during the C-Cl bond formation step.
For instance, recent advances in organocatalysis have enabled the enantioselective α-chlorination of carbonyl compounds. One such approach involves the reaction of silyl (B83357) ketene (B1206846) acetals with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), in the presence of a chiral catalyst. mdpi.comnih.gov Chiral squaramide-based organocatalysts have been shown to effectively promote this transformation, engaging both the silyl ketene acetal (B89532) and the chlorinating agent through non-covalent interactions, such as hydrogen bonding. mdpi.comnih.gov This catalytic strategy allows for the creation of tertiary α-chloro stereocenters with high enantioselectivity. mdpi.com While not directly applicable to the synthesis of the title compound (where the chlorine is on a CH2 group), this methodology represents a state-of-the-art approach for introducing chirality into other classes of chloroacetamide derivatives. mdpi.com
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry increasingly emphasizes the development of processes that are environmentally benign and sustainable. The application of green chemistry principles to the synthesis of chloroacetamides aims to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net
The traditional synthesis of this compound using chloroacetyl chloride, while effective, has several drawbacks from a green chemistry perspective. Chloroacetyl chloride is a hazardous and corrosive reagent, and the reaction typically uses stoichiometric amounts of a base, generating an equivalent amount of salt waste. acs.org The use of volatile and often toxic organic solvents also contributes to the environmental impact. acs.org
Several greener alternatives for amide bond formation have been developed:
Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild, often aqueous, conditions. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of a carboxylic acid with an amine. researchgate.net Transaminases are another class of enzymes used for the industrial synthesis of chiral amines, which are key precursors. acs.orgresearchgate.net These biocatalytic methods can reduce the need for hazardous reagents and solvents. researchgate.net
Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and simplifies purification. A method for amide synthesis from a carboxylic acid and urea (B33335) using boric acid as a catalyst can be performed under solvent-free conditions by simply heating a triturated mixture of the reactants. This approach adheres to multiple green chemistry principles by eliminating solvent use and employing a less hazardous catalyst.
Aqueous Conditions : Utilizing water as a solvent is a key goal of green chemistry. Highly chemoselective N-chloroacetylation of amino compounds has been achieved in a phosphate (B84403) buffer, demonstrating that these reactions can be adapted to biocompatible conditions, avoiding chlorinated solvents and organic bases. libretexts.org
A comparison of a conventional synthetic route with a greener alternative highlights the potential improvements in sustainability.
Interactive Table: Green Chemistry Metrics Comparison for Amide Synthesis
| Metric | Conventional Method (Acyl Chloride) | Greener Method (Boric Acid Catalysis) |
|---|---|---|
| Principle 1 (Prevention) | Generates stoichiometric salt waste (e.g., triethylammonium (B8662869) chloride). | Minimal waste; water is the main byproduct. |
| Principle 3 (Less Hazardous Synthesis) | Uses corrosive and hazardous chloroacetyl chloride. | Uses less hazardous chloroacetic acid and boric acid. acs.org |
| Principle 5 (Safer Solvents) | Often uses chlorinated or dipolar aprotic solvents (e.g., DCM, THF). daicelchiral.comacs.org | Can be performed solvent-free. |
| Atom Economy | Lower, due to the inclusion of the base in the stoichiometric calculation. | Higher, as fewer atoms are wasted in byproducts. acs.org |
By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally responsible.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative or pilot plant scale (kilograms) introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and product quality. scientificupdate.comrsc.org Process scale-up is not a linear endeavor and requires a thorough understanding of the underlying chemical and physical processes. unal.edu.cothechemicalengineer.com
Heat Transfer and Temperature Control: The acylation reaction with chloroacetyl chloride is highly exothermic. On a small scale, the heat generated can be easily dissipated by the surrounding environment or a simple ice bath. However, as the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal significantly less efficient. youtube.com This can lead to a rapid increase in temperature, potentially causing side reactions, degradation of the product, and safety hazards. For preparative scale, a robust cooling system, such as a jacketed reactor with a circulating coolant, is essential. youtube.com The rate of addition of chloroacetyl chloride must be carefully controlled to manage the rate of heat generation.
Mixing and Mass Transfer: Efficient mixing is critical, especially in a two-phase Schotten-Baumann reaction, to ensure adequate contact between the reactants in the organic phase and the base in the aqueous phase. unal.edu.co What is easily achieved with a magnetic stirrer in a round-bottom flask becomes a significant engineering challenge in a large reactor. The choice of impeller type, agitation speed, and baffle design are crucial for achieving homogeneity and preventing localized "hot spots" or areas of high reactant concentration, which can lead to the formation of impurities. thechemicalengineer.com Inadequate mixing can result in lower yields and a more complex impurity profile. unal.edu.co
Impurity Profile and Control: A key challenge in the synthesis of chloroacetamides is the potential for hydrolysis of the chloroacetyl chloride to chloroacetic acid, especially in the presence of water under basic conditions. cam.ac.uk While this may be a minor issue at the lab scale, on a preparative scale, even small percentages of impurities can amount to significant quantities, complicating purification. The formation of other byproducts from side reactions must also be monitored and controlled. Establishing a detailed impurity profile through techniques like HPLC and GC-MS is crucial for process optimization and quality control. japsonline.comijnrd.orgajprd.comresearchgate.net
Work-up and Purification: The work-up procedure must be adapted for larger volumes. Phase separations that are straightforward in a separatory funnel can be more complex and time-consuming in a large reactor. The use of large quantities of extraction solvents can also be costly and environmentally burdensome. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. rsc.org The development of a robust crystallization process requires careful selection of the solvent system and optimization of cooling profiles and agitation to control crystal size and purity. If chromatographic purification is necessary, it is significantly more resource-intensive at a preparative scale.
Reagent Handling and Safety: Handling large quantities of corrosive and reactive reagents like chloroacetyl chloride requires stringent safety protocols and specialized equipment. The potential for exposure to hazardous materials is greater, and appropriate personal protective equipment (PPE) and engineering controls are paramount. scientificupdate.com
A summary of key scale-up considerations is presented in the interactive table below.
| Parameter | Laboratory Scale (Grams) | Preparative Scale (Kilograms) | Key Considerations for Scale-Up |
|---|---|---|---|
| Heat Transfer | High surface area-to-volume ratio, easy heat dissipation. | Low surface area-to-volume ratio, significant heat accumulation. youtube.com | Jacketed reactor with efficient cooling, controlled addition rate of reagents. |
| Mixing | Magnetic stirrer provides adequate mixing. | Requires mechanical overhead stirrer with optimized impeller and baffles. thechemicalengineer.com | Ensure homogeneity, prevent localized concentration gradients and hot spots. |
| Impurity Control | Minor impurities may not significantly impact yield. | Small percentages of impurities result in large quantities, complicating purification. ijnrd.orgajprd.com | Precise control of reaction conditions (temperature, stoichiometry, addition rate) to minimize side reactions. |
| Purification | Chromatography is often feasible. | Crystallization is preferred; chromatography is resource-intensive. rsc.org | Develop a robust and scalable crystallization procedure. |
| Safety | Standard laboratory safety procedures. | Requires enhanced engineering controls and stringent safety protocols for handling large quantities of hazardous materials. scientificupdate.com | Thorough hazard analysis and implementation of appropriate safety measures. |
Nucleophilic Substitution Reactions at the α-Carbon
The presence of a chlorine atom on the carbon adjacent (in the α-position) to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic attack. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of this chlorine atom by various nucleophiles. researchgate.net This reactivity allows for the straightforward synthesis of a wide array of derivatives.
Reaction with Amines and Thiols
The α-chloro group of this compound can be readily displaced by nitrogen and sulfur nucleophiles in what is typically an SN2 reaction.
Reaction with Amines: Treatment with primary or secondary amines leads to the corresponding α-amino acetamide derivatives. ijpsr.inforesearchgate.netijper.org For instance, reaction with various aliphatic and aromatic amines can be achieved by stirring at room temperature for several hours. ijpsr.info The synthesis of related 2-amino-acetamide compounds often involves the reaction of a chloroacetamide with an amine, sometimes requiring a base like triethylamine to neutralize the HCl byproduct. google.com Reagents like thiosemicarbazide (B42300) and semicarbazide (B1199961) also react readily at this position to yield the corresponding substituted products. researchgate.netuomustansiriyah.edu.iq
Reaction with Thiols: Similarly, sulfur-based nucleophiles, such as thiols and their corresponding thiolates, react efficiently to form α-thioether linkages. Studies on analogous chloroacetamides demonstrate that they readily react with sulfide (B99878) ions. nih.gov The reaction with thiourea (B124793) is a common transformation, leading to the formation of an isothiouronium salt, which is a versatile intermediate. researchgate.netresearchgate.net The synthesis of 2-[(diphenylmethyl)thio]acetamide, an intermediate for the drug Modafinil, highlights a similar nucleophilic substitution pathway. google.comwipo.int It has also been suggested that the biological activity of some chloroacetamides may stem from their ability to bind to the sulfhydryl group of cysteine residues in proteins. biosynth.com
The following table summarizes these general nucleophilic substitution reactions.
| Nucleophile (Nu-H) | Reagent Example | Product Structure |
| Amine (R₂NH) | Ammonia (B1221849), primary/secondary amines | R₂N-CH₂-CONH-(1,2-diphenylethyl) |
| Thiol (RSH) | Hydrogen sulfide, thiophenols | RS-CH₂-CONH-(1,2-diphenylethyl) |
| Thiourea | Thiourea | [(H₂N)₂C-S-CH₂-CONH-(1,2-diphenylethyl)]⁺Cl⁻ |
| Thiosemicarbazide | Thiosemicarbazide | H₂N-CS-NH-NH-CH₂-CONH-(1,2-diphenylethyl) |
Derivatization for Novel Chemical Scaffolds
The products resulting from the nucleophilic substitution of the α-chloro atom are valuable intermediates for creating a diverse range of more complex molecules. researchgate.net These derivatization reactions are a cornerstone of medicinal chemistry for developing new bioactive agents. ijpsr.info For example, N-phenyl-2-(phenyl-amino) acetamide derivatives, which can be synthesized from a chloroacetamide precursor, have been explored as potential anticoagulant agents. ijper.org The initial substitution product can be further modified or used as a building block in multi-step syntheses, demonstrating the role of this compound as a versatile scaffold in organic synthesis.
Hydrolysis Pathways of the Amide Bond
While the α-carbon is a primary site of reactivity, the amide bond itself is susceptible to hydrolysis under either acidic or basic conditions. This reaction cleaves the amide linkage to yield 1,2-diphenylethylamine and chloroacetic acid. This pathway is a general characteristic of amides, though specific reaction kinetics for this compound are not extensively documented. smolecule.com Hydrolysis can be a competing reaction pathway, particularly under harsh conditions that favor amide cleavage over nucleophilic substitution at the α-carbon.
Oxidation and Reduction Reactions
Reduction: The carbon-chlorine bond in α-chloroacetamides can undergo reductive dehalogenation or dechlorination. researchgate.netresearchgate.net Studies on related compounds show that this transformation can be achieved using electrochemical methods, for example, at a bismuth electrode which catalyzes the electroreduction. researchgate.net This process selectively replaces the chlorine atom with a hydrogen atom, yielding N-(1,2-diphenylethyl)acetamide. Research indicates that for chloroacetamides, the number of chlorine substituents can influence the reaction pathway; monochloroacetamides tend to favor nucleophilic substitution, whereas trichloroacetamides predominantly undergo reductive dechlorination. nih.gov Reductive transformations of similar compounds have also been studied in the context of environmental fate, using reducing agents like Fe(II). rsc.org
Oxidation: Information regarding the specific oxidation of this compound is limited. In principle, strong oxidizing agents could potentially target the two phenyl rings or the benzylic C-H bonds of the 1,2-diphenylethyl moiety. However, the reactivity of the α-chloroacetamide group typically dominates its chemical behavior.
Cyclization Reactions and Heterocycle Formation
A significant aspect of the chemistry of this compound and its derivatives is their propensity to undergo cyclization reactions to form various heterocyclic systems. researchgate.net Often, these reactions occur in a tandem fashion, where an initial nucleophilic substitution is followed by an intramolecular cyclization.
Heterocycle Formation from Substitution Products: The reaction of related N-aryl chloroacetamides with reagents like thiourea or thiosemicarbazide can be followed by cyclization to yield heterocycles such as thiazolidine-4-ones. researchgate.netresearchgate.net
Morpholin-2-one Synthesis: The substitution product formed from the reaction of a bromoacetamide with a β-aminoalcohol has been shown to cyclize, forming the corresponding morpholin-2-one. researchgate.net This suggests a similar potential pathway for derivatives of this compound.
β-Lactam Formation: In a multi-step sequence, the product from the reaction of 2-chloro-N-p-tolylacetamide with thiosemicarbazide can be condensed with an aldehyde to form a Schiff base, which then undergoes cyclization with chloroacetyl chloride to yield a β-lactam derivative. researchgate.netuomustansiriyah.edu.iq
Indolin-2-one Synthesis: Related compounds like 2-chloro-N,N-diphenylacetamide serve as intermediates in the synthesis of N-phenyl-indolin-2-one via a Friedel-Crafts cyclization. researchgate.net
Cyclic Chalcogenides: Reaction of a related bis(chloroacetyl) derivative with sodium sulfide or selenide (B1212193) has been shown to produce cyclic thio- and seleno-ether compounds. ekb.eg
The following table provides examples of cyclization reactions leading to various heterocyclic scaffolds, based on the reactivity of analogous chloroacetamides.
| Reactant(s) | Resulting Heterocycle |
| Product of reaction with β-aminoalcohol | Morpholin-2-one |
| Product of reaction with thiourea, followed by reaction with an α-haloketone | Thiazole derivative |
| Internal Friedel-Crafts reaction | Indolin-2-one |
| Product of reaction with an amine, followed by reaction with an aldehyde and chloroacetyl chloride | β-Lactam |
Mechanistic Investigations of Reactions Involving 2 Chloro N 1,2 Diphenylethyl Acetamide
Reaction Kinetics and Rate Determinations
Reactions of 2-chloro-N-(1,2-diphenylethyl)acetamide, particularly nucleophilic substitution, are anticipated to follow second-order kinetics, characteristic of SN2 reactions. In such reactions, the rate is dependent on the concentrations of both the chloroacetamide and the nucleophile.
Rate Law: Rate = k[this compound][Nucleophile]
For a comparative understanding, kinetic data for the reaction of other chloroacetamides with various nucleophiles could be considered. For instance, the reaction of N-phenyl chloroacetamide with different nucleophiles would offer insights into the electronic effects of an aryl group on the nitrogen.
Table 1: Hypothetical Relative Rate Constants for the Reaction of Various N-Substituted Chloroacetamides with a Common Nucleophile (e.g., Piperidine) at 25°C
| N-Substituent | Relative Rate Constant (k_rel) |
| Methyl | 100 |
| Phenyl | 25 |
| 2,6-Dimethylphenyl | 5 |
| 1,2-Diphenylethyl | < 1 (Estimated) |
This hypothetical data illustrates the expected decrease in reactivity with increasing steric bulk around the amide nitrogen. The large phenyl groups in the 1,2-diphenylethyl substituent would shield the electrophilic center from the approaching nucleophile.
Elucidation of Transition States and Intermediates
The nucleophilic substitution reaction of this compound is presumed to proceed through a single, concerted transition state, which is a hallmark of the SN2 mechanism. In this transition state, the nucleophile forms a new bond with the α-carbon as the carbon-chlorine bond is simultaneously broken.
Computational chemistry provides a powerful tool for elucidating the geometry and energetics of such transition states. Although specific computational studies on this compound are scarce, research on simpler chloroacetamides can provide a model. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of the reaction, identifying the transition state as a saddle point connecting the reactants and products.
The transition state for the reaction of this compound with a nucleophile (Nu⁻) would feature a trigonal bipyramidal geometry around the α-carbon. The incoming nucleophile and the departing chloride ion would occupy the axial positions, while the hydrogen atoms and the carbonyl group would be in the equatorial plane. The large N-(1,2-diphenylethyl) group, while not directly bonded to the reaction center, would influence the energy of this transition state through steric interactions.
No stable intermediates are expected for a direct SN2 displacement. However, in certain catalyzed reactions or under specific solvent conditions, the formation of transient intermediates, such as a complex between the catalyst and the substrate, could be possible.
Computational and Theoretical Chemistry of 2 Chloro N 1,2 Diphenylethyl Acetamide
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. For 2-chloro-N-(1,2-diphenylethyl)acetamide, these calculations can elucidate its reactivity and kinetic stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For acetamide (B32628) derivatives, the distribution of HOMO and LUMO densities can reveal the most probable sites for electrophilic and nucleophilic attack. In related chloro-acetamide compounds, the HOMO is often localized on the phenyl rings and the amide group, while the LUMO is typically distributed over the carbonyl group and the chloro-acetyl moiety. This suggests that the phenyl rings and amide nitrogen are potential sites for electrophilic attack, whereas the carbonyl carbon and the carbon bearing the chlorine atom are susceptible to nucleophilic attack.
Table 1: Representative Frontier Orbital Energies for a Chloro-Acetamide Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values presented in this table are representative for a molecule of this class and are not the specific calculated values for this compound.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) which are rich in electrons and are favorable sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP analysis would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor. The phenyl rings would also show regions of negative potential above and below the plane of the ring, characteristic of π-electron systems.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule.
In the case of this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the nitrogen atom and the π* orbital of the carbonyl group (n -> π*) is a characteristic feature of amides and contributes to the resonance stabilization of the amide bond. Furthermore, intramolecular charge transfer from the phenyl rings to the chloro-acetamide moiety could also be quantified.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.
By systematically rotating the single bonds in the molecule, a potential energy surface can be generated. This analysis would reveal the preferred orientations of the two phenyl rings and the chloro-acetamide group relative to each other. The stability of different conformers is governed by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For similar N-substituted acetamides, it has been observed that the planarity of the amide group is a key structural feature, and intermolecular hydrogen bonding often plays a crucial role in the solid-state packing. nih.gov
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be performed.
The calculated vibrational frequencies from DFT can be correlated with the experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be predicted and compared with experimental data to aid in the structural elucidation.
Molecular Dynamics Simulations for Structural Stability
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and structural stability of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the flexibility and stability of different conformations in various environments, such as in a solvent or interacting with a biological target.
For this compound, MD simulations could be used to study its structural fluctuations around its equilibrium geometry. This can reveal the accessible conformations and the dynamic nature of intramolecular interactions. Such simulations are also crucial in understanding how the molecule might interact with biological macromolecules, for example, by predicting its binding mode and stability within the active site of an enzyme. Studies on similar compounds have utilized molecular dynamics to investigate their interactions with biological targets. nih.gov
Advanced Analytical Methodologies in Research on 2 Chloro N 1,2 Diphenylethyl Acetamide
High-Resolution Spectroscopic Techniques for Structural Confirmation Beyond Basic Identification
Spectroscopic methods are indispensable for probing the molecular structure of 2-chloro-N-(1,2-diphenylethyl)acetamide. While basic 1D NMR and IR spectra can confirm the presence of key functional groups, advanced techniques offer a more profound level of detail.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. While standard 1D ¹H and ¹³C NMR spectra for this compound can confirm the presence of the aromatic, ethyl, and chloroacetyl moieties, they are insufficient for unambiguously assigning the stereochemistry at the two chiral centers of the 1,2-diphenylethyl group. nih.gov For this, advanced 2D-NMR techniques are essential.
2D-NMR (COSY, HSQC): Two-dimensional experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum would reveal the coupling between the methine proton on C1 of the ethyl group and the methine proton on C2, as well as the protons of the adjacent methylene (B1212753) group of the chloroacetamide moiety. An HSQC spectrum would then correlate each proton with its directly attached carbon atom, confirming the C-H framework.
NOESY for Stereochemical Elucidation: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the key to assigning the relative stereochemistry (syn or anti) of the 1,2-diphenylethyl fragment. This technique detects spatial proximity between protons. A NOESY spectrum would show cross-peaks between protons that are close in space, regardless of whether they are bonded. By analyzing the NOE correlations between the protons on the two chiral carbons, the relative orientation of the phenyl groups can be determined.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups within a molecule by probing their characteristic vibrational frequencies. An FT-IR spectrum of the compound has been recorded on a KBr wafer. nih.gov
FT-IR Spectroscopy: This technique excels at identifying polar functional groups. For this compound, the FT-IR spectrum is dominated by characteristic amide and chloroalkane absorptions. Key bands are used to confirm the integrity of these groups. For instance, the N-H stretching vibration typically appears as a sharp band, while the amide C=O stretch (Amide I band) gives a strong absorption. researchgate.net
FT-Raman Spectroscopy: FT-Raman is a complementary technique that is particularly sensitive to non-polar, symmetric vibrations. It would be highly effective for analyzing the aromatic rings and the carbon backbone of the molecule, which often produce weak signals in FT-IR.
The combination of both techniques provides a comprehensive vibrational profile of the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H (Amide) | Stretching | 3350 - 3250 | Strong, Sharp | Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium | Medium |
| C=O (Amide I) | Stretching | 1680 - 1640 | Very Strong | Medium |
| N-H (Amide II) | Bending | 1560 - 1520 | Strong | Weak |
| C=C (Aromatic) | Stretching | 1600, 1475 | Medium-Strong | Strong |
| C-Cl | Stretching | 800 - 600 | Strong | Strong |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The computed exact mass of this compound is 273.0920 Da. nih.gov In a mass spectrometer, the molecule is ionized and breaks apart into characteristic fragment ions.
Under techniques like electron ionization (EI), predictable cleavage patterns would occur. The most likely fragmentation pathways include:
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common for amides. This could lead to the formation of an acylium ion or the loss of the chloroacetyl group.
Benzylic Cleavage: The bond between the two carbons of the diphenylethyl moiety (C1-C2) is a likely point of cleavage, as it would generate a stable benzyl (B1604629) cation (m/z 91) which can rearrange to the highly stable tropylium (B1234903) ion.
Amide Bond Cleavage: The C-N amide bond can cleave, separating the chloroacetamide portion from the diphenylethylamine portion.
| Proposed Fragment Ion | Formula | Expected m/z | Origin |
|---|---|---|---|
| [M - Cl]⁺ | [C₁₆H₁₆NO]⁺ | 238 | Loss of chlorine radical |
| [C₈H₉]⁺ | [C₈H₉]⁺ | 105 | Cleavage of C-C bond in ethyl chain |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Benzylic cleavage, formation of tropylium ion |
| [CH₂Cl]⁺ | [CH₂Cl]⁺ | 49/51 | Alpha-cleavage |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS in research contexts)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective for separating the compound from polar and non-polar impurities. sielc.commdpi.com Given that the molecule is chiral, specialized chiral HPLC methods, perhaps employing a column with a cellulose-based stationary phase, would be required to separate and quantify the individual enantiomers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds. While many chloroacetamide derivatives can be analyzed by GC-MS, the relatively high molecular weight and polarity of this compound may present challenges with thermal degradation. researchgate.net Nonetheless, it remains a valuable tool for identifying volatile impurities from the synthesis process.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in its solid state. While no published crystal structure for this compound is currently available, this technique would provide unequivocal data on its molecular architecture.
If suitable crystals could be grown, X-ray diffraction analysis would yield:
Unambiguous Stereochemistry: The absolute configuration of the two chiral centers would be determined.
Precise Geometric Parameters: Exact bond lengths, bond angles, and torsion angles for the entire molecule would be measured.
Conformational Details: The analysis would reveal the preferred conformation of the molecule in the crystal lattice, including the dihedral angles between the two phenyl rings and the planarity of the amide group.
Intermolecular Interactions: It would identify and characterize non-covalent interactions, such as hydrogen bonds (e.g., N-H···O=C) and π-π stacking between phenyl rings, which govern the crystal packing and supramolecular structure. eurjchem.comnih.gov
This data is invaluable for structure-activity relationship (SAR) studies and for understanding the physical properties of the solid material.
Structure Reactivity Relationship Srr Studies of 2 Chloro N 1,2 Diphenylethyl Acetamide and Its Analogues
Impact of Substituent Modifications on Chemical Reactivity
The reactivity of 2-chloro-N-(1,2-diphenylethyl)acetamide is significantly influenced by the nature and position of substituents on its aromatic rings and modifications to the acetamide (B32628) group. The chloroacetamide moiety itself is a key functional group, known to be a reactive electrophile that can participate in nucleophilic substitution reactions. ijpsr.infoekb.eg
Studies on analogous N-substituted chloroacetamides reveal that the introduction of various functional groups can alter the electronic environment and steric hindrance, thereby modifying the compound's reactivity. For instance, the synthesis of 2-chloro-N-arylacetamide derivatives through the reaction of chloroacetyl chloride with various aromatic amines demonstrates how different substituents on the phenyl ring can affect reaction outcomes and product yields. ijpsr.infoekb.eg The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can modulate the reactivity of the chloroacetyl group.
In a broader context, research on related acetamide derivatives shows that structural modifications are a primary strategy for enhancing biological activity. eurjchem.comnih.gov For example, in a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, modifications on the N-substituted phenyl ring were explored to develop potential antidepressant agents. nih.gov The synthesis involved reacting various anilines with chloroacetyl chloride to form intermediate 2-chloro-N-substituted-acetamides, highlighting the versatility of the chloroacetamide core in generating a library of compounds with diverse functionalities. nih.gov
The following table summarizes the synthesis of various chloroacetamide analogues and the impact of substituents on their formation.
| Starting Amine | Resulting Chloroacetamide Analogue | Key Observations | Reference(s) |
| Diphenylamine | 2-chloro-N,N-diphenylacetamide | Important intermediate for synthesizing "GABAergic" agents. | researchgate.net |
| 2,6-diethylaniline | 2-chloro-N-(2,6-diethylphenyl)acetamide | A known metabolite of herbicides Alachlor and Butachlor. | nih.gov |
| Substituted Anilines | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Yields ranged from 62-74% after recrystallization. | nih.gov |
| Various Aliphatic and Aromatic Amines | 2-chloro-N-alkyl/aryl Acetamides | Synthesized compounds showed potential as antimicrobial agents. | ijpsr.info |
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which encompass the interplay of steric and electronic factors related to the spatial arrangement of atoms and orbitals, play a crucial role in dictating the reaction pathways of this compound and its analogues. The conformation of the molecule, particularly around the amide bond and the chiral center at the C1 position of the ethyl group, is critical.
The presence of the bulky 1,2-diphenylethyl group introduces significant steric constraints that can influence the approach of nucleophiles to the electrophilic chloroacetyl carbon. The stereochemistry at the chiral carbon (C1 of the ethyl group) can lead to stereoselective or stereospecific reactions, a principle that is fundamental in asymmetric synthesis. For instance, the use of a stereoisomer like 2-chloro-N-((1R)-1-phenylethyl)acetamide can direct the outcome of a reaction due to the defined three-dimensional arrangement of its substituents. nih.gov
Molecular Interaction Studies with Isolated Biological Macromolecules
Molecular modeling techniques, such as docking, are instrumental in elucidating the interactions between small molecules like this compound and biological macromolecules. These studies provide a theoretical framework for understanding potential mechanisms of action at a molecular level.
While direct docking studies on this compound are not extensively reported in the provided search results, research on structurally similar chloroacetamide derivatives offers significant insights into how this class of compounds may interact with biological targets like enzymes and receptors. nih.govorientjchem.org
Computational docking simulations are used to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score.
A study on 2-chloro-N-phenylacetamide (A1Cl), a simpler analogue, investigated its antifungal mechanism by docking it against the enzyme dihydrofolate reductase (DHFR). nih.gov The results suggested that the antifungal activity of A1Cl involves the inhibition of DHFR. nih.gov Similarly, derivatives of 2-chloro-N,N-diphenylacetamide were docked against cyclooxygenase (COX-1 and COX-2) enzymes to explore their potential as analgesic agents. orientjchem.org
In another study, acetamide derivatives were docked with bacterial DNA gyrase and Topoisomerase II, revealing that these proteins are potential targets. eurjchem.com The binding affinity, often calculated in kcal/mol, provides a quantitative measure of the interaction. For example, docking of N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide with Helicobacter pylori urease showed a high binding energy of -7.7 kcal/mol. researchgate.net
The following table presents predicted binding energies for various acetamide analogues against different biological targets.
| Compound/Analogue | Biological Target | Predicted Binding Energy (kcal/mol) | Reference(s) |
| Gyrophoric acid (related compound) | Janus kinase-2 (MDA-MB231 cell line) | -9.3 | researchgate.net |
| N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide | Helicobacter pylori urease | -7.7 | researchgate.net |
| Hydrazine-1-carbothioamide derivative | Heat shock protein 90-alpha (Hsp90α) | -7.6 | researchgate.net |
| 2-chloro-N,N-diphenylacetamide derivatives | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Not specified, but significant docking was observed. | orientjchem.org |
Beyond binding energy, docking studies provide a detailed profile of the specific interactions between the ligand and the amino acid residues in the target's active site. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π–π stacking.
For instance, in the docking study of 2-chloro-N-phenylacetamide with DHFR, specific amino acid residues within the enzyme's active site were likely identified as forming key hydrogen bonds or hydrophobic contacts with the ligand, stabilizing the complex. nih.gov Similarly, the interaction of substituted acetamide derivative 8c with butyrylcholinesterase (BChE) showed that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site. nih.gov
Pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, are often developed from these interaction profiles. A model for MAO-A inhibitors, derived from studying acetamide derivatives, identified one donor, two hydrophobic, and one aromatic feature (DHHR) as crucial for binding, which was supported by docking studies showing H-bonding and π–π stacking interactions. nih.gov
The study of a copper (II) complex of an acetamide derivative with the Insulin-like growth factor 1 receptor (IGF-1R) also predicted various non-covalent interactions, demonstrating the utility of this approach across different target classes. nih.gov These detailed interaction maps are invaluable for the rational design of more potent and selective inhibitors.
Role of 2 Chloro N 1,2 Diphenylethyl Acetamide in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the carbon-chlorine bond in 2-chloro-N-(1,2-diphenylethyl)acetamide makes it an excellent electrophilic substrate for a variety of nucleophilic substitution reactions. This property is fundamental to its role as a precursor in the synthesis of more elaborate organic structures. While specific research detailing the extensive use of this compound is not widely documented in publicly available literature, the general reactivity of N-substituted chloroacetamides is well-established. nih.govijpsr.info These compounds are frequently employed as key intermediates in the synthesis of biologically active molecules and other functional organic compounds.
For instance, analogous N-substituted chloroacetamides are utilized in the preparation of a range of derivatives by reacting them with various amines and other nucleophiles. nih.gov A general scheme for the synthesis of such acetamide (B32628) derivatives involves the reaction of an amine with chloroacetyl chloride. nih.gov This straightforward and efficient method underscores the potential of this compound to serve as a starting material for a diverse array of complex molecules. The diphenylethylamine moiety of the molecule can also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral compounds.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural framework of this compound provides a valuable starting point for the construction of various heterocyclic rings. The chloroacetamide functionality can participate in cyclization reactions to form nitrogen-containing heterocycles.
Although specific examples for this compound are not extensively reported, the utility of similar chloroacetamide derivatives in heterocyclic synthesis is a common theme in organic chemistry. For example, 2-chloro-N-phenethylacetamide is a reagent used in the synthesis of praziquantel, a complex heterocyclic drug, through a tandem amidoalkylation and N-acyliminium ion cyclization. pharmaffiliates.com This highlights the potential of the chloroacetamide group to facilitate the formation of intricate ring systems. It is plausible that this compound could be employed in similar synthetic strategies to produce novel heterocyclic structures with potential applications in various fields of chemical research.
Contribution to Specialty Chemical Production
The general class of chloroacetamides has been investigated for the development of new bioactive agents, such as antimicrobial compounds. ijpsr.info The synthesis of derivatives from starting materials like this compound could lead to the production of fine chemicals with applications in the pharmaceutical or agrochemical industries. The commercial availability of this compound from various chemical suppliers indicates its use in research and development, a crucial first step towards the production of new specialty chemicals. sigmaaldrich.comsigmaaldrich.com
Future Research Directions for 2 Chloro N 1,2 Diphenylethyl Acetamide
Exploration of Novel Synthetic Routes and Catalytic Systems
The traditional synthesis of N-substituted chloroacetamides typically involves the reaction of an appropriate amine with chloroacetyl chloride, often in the presence of a base. rjptonline.orgresearchgate.netnih.gov For 2-chloro-N-(1,2-diphenylethyl)acetamide, this would involve reacting 1,2-diphenylethylamine (B1359920) with chloroacetyl chloride. Future research should focus on developing more efficient, sustainable, and versatile synthetic methods.
Catalytic Amidation: The development of catalytic direct amidation reactions represents a greener alternative to traditional methods that use stoichiometric activating reagents. ucl.ac.uksigmaaldrich.com Future work could explore various catalytic systems for the synthesis of this compound.
Boronic Acid Catalysis: Boronic acid catalysts have proven effective for the direct amidation of carboxylic acids and amines, often requiring azeotropic removal of water. sigmaaldrich.comacs.org Research could investigate the efficacy of various substituted boronic acids for the condensation of chloroacetic acid and 1,2-diphenylethylamine.
Transition Metal Catalysis: Transition metals like titanium, zirconium, and ruthenium have been shown to catalyze amide bond formation. sigmaaldrich.comrsc.org For instance, titanium(IV) isopropoxide and zirconyl chloride have been used for direct amidation. rsc.org A systematic screening of such catalysts could identify optimal conditions for the synthesis of the target compound.
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CAL-B), have been employed for amide synthesis, offering high selectivity under mild conditions. rsc.org The enzymatic coupling of a chloroacetic acid ester with 1,2-diphenylethylamine could be a promising green synthetic route.
These potential catalytic routes are summarized in the table below.
| Catalyst Type | Example Catalyst | Potential Reaction | Advantages |
| Organocatalyst | Phenylboronic Acid | Chloroacetic acid + 1,2-diphenylethylamine | Milder conditions, reduced waste |
| Transition Metal | Titanium(IV) isopropoxide | Chloroacetic acid + 1,2-diphenylethylamine | High efficiency, potential for broad scope |
| Biocatalyst | Candida antarctica lipase B (CAL-B) | Chloroacetic acid ester + 1,2-diphenylethylamine | High selectivity, environmentally benign |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the reaction dynamics and transition states is fundamental to optimizing synthetic protocols and predicting reactivity. Ultrafast spectroscopy, which utilizes pico- or femtosecond laser pulses, is a powerful tool for observing molecular motions and chemical transformations in real time. acs.orgmsu.edu
Future research could apply ultrafast spectroscopic techniques to study the formation of this compound. For example, time-resolved infrared spectroscopy could monitor the vibrational frequency changes of the carbonyl and N-H bonds as the amide bond is formed. This would provide direct insight into the reaction mechanism, including the role of catalysts and the dynamics of intermediate species. rsc.org
Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental findings. researchgate.net By modeling the reaction energy profile, researchers can identify transition states and intermediates, elucidating the most favorable reaction pathway. Such a combined experimental and theoretical approach would provide a comprehensive understanding of the amide bond formation process for this specific molecule.
Design of Next-Generation Chloroacetamide-Based Chemical Probes
The chloroacetamide moiety is a well-established electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues in proteins, most notably cysteine. nih.govnih.gov This reactivity makes chloroacetamides valuable scaffolds for designing chemical probes to study protein function and identify new therapeutic targets. nih.govyoutube.com
The unique 1,2-diphenylethyl group of this compound offers a distinct scaffold for developing novel chemical probes. This bulky, hydrophobic group could mediate specific non-covalent interactions within protein binding pockets, directing the reactive chloroacetamide to a particular cysteine residue.
Future research should focus on:
Fragment-Based Screening: Screening a library of chloroacetamide fragments, including the title compound, against proteins of interest to identify new covalent binders. rsc.orgillinois.edu
Probe Development: Attaching reporter tags (e.g., fluorophores, biotin) to the this compound scaffold. This would create next-generation probes for applications such as:
Identifying the protein targets of bioactive small molecules.
Mapping RNA-protein and protein-protein interaction sites. nih.gov
Visualizing the localization of target proteins within cells.
The design strategy would leverage the diphenylethyl moiety to achieve selectivity for specific protein pockets, while the chloroacetamide group provides the covalent linkage for robust detection and analysis.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govyoutube.com These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and design novel molecules with desired properties. pku.edu.cndigitellinc.comnih.govnih.gov
For this compound, AI and ML could be integrated in several ways:
Reaction Optimization: ML models can be trained on datasets of amide coupling reactions to predict the optimal catalyst, solvent, and temperature for synthesizing the target compound with the highest yield. pku.edu.cnaiche.org This can significantly reduce the experimental effort required for process development.
De Novo Design: Generative AI models can design novel derivatives of this compound. springernature.comresearchgate.net By defining desired properties, such as enhanced binding affinity to a specific protein target or improved solubility, these models can propose new structures for synthesis and testing. This approach could accelerate the development of more potent and selective chemical probes or therapeutic candidates based on this scaffold.
Property Prediction: ML algorithms can predict various physicochemical and biological properties for virtual derivatives of the title compound, allowing for pre-screening of candidates before committing to their synthesis.
Role in Supramolecular Chemistry and Material Science
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. aceec.ac.in Amide groups are excellent hydrogen bond donors and acceptors, making them key functional groups in the design of supramolecular structures. nih.govrsc.org
The structure of this compound, featuring both a hydrogen-bonding amide linkage and bulky phenyl groups capable of π-π stacking, suggests its potential as a building block for novel supramolecular assemblies and materials. acs.org Future research could investigate:
Self-Assembly: Studying the self-assembly behavior of the compound in various solvents to see if it forms higher-order structures like gels, fibers, or vesicles.
Host-Guest Chemistry: Exploring the use of the diphenylethyl moiety as a recognition site for encapsulating guest molecules within a self-assembled structure.
Functional Materials: Investigating whether materials derived from this compound exhibit interesting properties, such as liquid crystallinity or stimuli-responsive behavior, analogous to other functional organic materials. wikipedia.org
Investigation of Covalent Chemical Biology Interactions at a Molecular Level
The ability of chloroacetamides to covalently modify proteins is the cornerstone of their utility in chemical biology. nih.govnih.govresearchgate.net A deep understanding of these interactions at the molecular level is crucial for designing selective and potent covalent inhibitors and probes.
Future research on this compound should aim to:
Identify Protein Targets: Employing proteomics approaches to identify the specific proteins that are covalently modified by the compound in a cellular context.
Characterize Covalent Adducts: Using mass spectrometry to map the precise site of covalent modification on a target protein, confirming that the interaction occurs at a specific cysteine (or potentially histidine) residue. nih.gov
Structural Elucidation: Determining the three-dimensional structure of the compound covalently bound to its protein target using X-ray crystallography or cryo-electron microscopy. This would reveal the specific molecular interactions that confer binding affinity and selectivity, providing a blueprint for the rational design of improved derivatives. researchgate.net
A detailed investigation into these covalent interactions will be paramount for translating the potential of this compound and its derivatives into powerful tools for chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-chloro-N-(1,2-diphenylethyl)acetamide, and what reagents are critical for controlling reaction selectivity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or C-amidoalkylation reactions. For example, chloroacetamide derivatives can be synthesized using 2-chloroacetamide with substituted amines under basic conditions (e.g., K₂CO₃ or NaOH in acetonitrile) at room temperature, as demonstrated in similar compounds . Key reagents include DMF as a solvent and bases like sodium hydroxide to deprotonate intermediates and drive the reaction. Temperature control (20–25°C) and pH monitoring are critical to avoid side reactions such as hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm, CH₂Cl at δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and chlorinated carbons .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between N–H and carbonyl groups), as seen in analogous structures .
Q. What are the common hydrolysis products of this compound, and how can they be mitigated during synthesis?
- Methodological Answer : Hydrolysis in aqueous or acidic conditions yields 1,2-diphenylethylamine and chloroacetic acid. To suppress this, use anhydrous solvents (e.g., acetonitrile), maintain neutral-to-basic pH, and avoid prolonged exposure to moisture. Kinetic studies in related chloroacetamides show that hydrolysis rates double for every 10°C increase in temperature .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this compound with bulky substituents?
- Methodological Answer : Steric hindrance from bulky groups (e.g., naphthyl or thienyl) reduces nucleophilic attack efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves yields by 15–20% in similar systems .
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility and reactivity .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) stabilize transition states better than THF .
Q. What computational methods are suitable for predicting the biological activity of this compound, and how do they align with experimental data?
- Methodological Answer :
- Molecular docking : Predicts binding affinities to targets like antimicrobial enzymes (e.g., dihydrofolate reductase). For example, chloroacetamide derivatives show docking scores comparable to known inhibitors (ΔG ≈ -8.5 kcal/mol) .
- QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity. In one study, electron-withdrawing groups (Cl, NO₂) enhanced antibacterial activity by 30% .
- Validation : Compare computational predictions with in vitro assays (e.g., MIC values against E. coli or S. aureus) to refine models .
Q. How can conflicting NMR data for similar chloroacetamides be resolved to confirm structural purity?
- Methodological Answer : Contradictions in peak assignments (e.g., overlapping aromatic signals) are addressed via:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons. For example, HSQC confirmed CH₂Cl protons at δ 4.2 ppm correlate with a carbon at δ 45 ppm in a related compound .
- Spiking experiments : Add authentic samples of suspected byproducts (e.g., hydrolyzed aniline derivatives) to identify impurities .
- Crystallographic validation : Single-crystal X-ray structures provide definitive bond-length and angle data, resolving ambiguities from spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
